molecular formula C20H21N3O3 B12123620 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 856-85-9

3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B12123620
CAS No.: 856-85-9
M. Wt: 351.4 g/mol
InChI Key: FJEONPZKBIRRAN-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound that features a morpholine ring attached to an imidazolidine-2,4-dione core with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, morpholine, and a suitable precursor such as 5,5-diphenylimidazolidine-2,4-dione are reacted together. The reaction is usually carried out in a solvent like ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogenated phenyl groups.

Scientific Research Applications

3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where stability and specific interactions are required.

Properties

CAS No.

856-85-9

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C20H21N3O3/c24-18-20(16-7-3-1-4-8-16,17-9-5-2-6-10-17)21-19(25)23(18)15-22-11-13-26-14-12-22/h1-10H,11-15H2,(H,21,25)

InChI Key

FJEONPZKBIRRAN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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